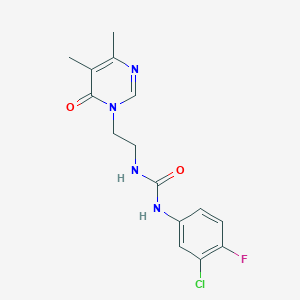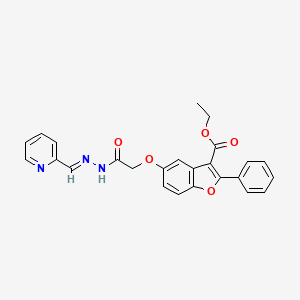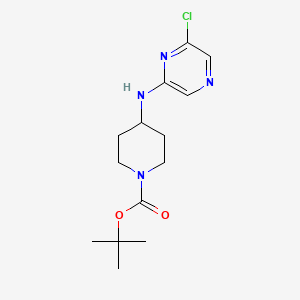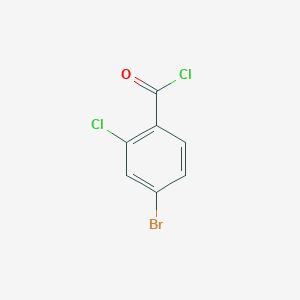![molecular formula C19H22FN3O2 B2457960 3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one CAS No. 2415510-50-6](/img/structure/B2457960.png)
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class. This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a cyclopropane moiety. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one typically involves multiple steps. One common route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Cyclopropane Moiety: The cyclopropane group is introduced via a cyclopropanation reaction.
Formation of the Quinazolinone Core: The quinazolinone core is synthesized through a series of condensation reactions involving aniline derivatives and carbonyl compounds.
Coupling Reactions: The final step involves coupling the piperidine intermediate with the quinazolinone core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazolinone derivatives with oxidized side chains.
Reduction: Formation of reduced quinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and neurological disorders.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved may include inhibition of specific kinases or modulation of neurotransmitter receptors.
Comparison with Similar Compounds
Similar Compounds
- 1-[(Cyclopropylcarbonyl)piperidin-4-yl]methanamine
- 1-[(2-Methoxyethyl)piperidin-3-yl]methanamine
- 1-[(2-Phenylethyl)piperidin-4-yl]methanamine
Uniqueness
3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific combination of a quinazolinone core, a piperidine ring, and a cyclopropane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-[[1-(cyclopropanecarbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2/c1-12-21-17-10-15(20)4-5-16(17)19(25)23(12)11-13-6-8-22(9-7-13)18(24)14-2-3-14/h4-5,10,13-14H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPNEMDLNITGHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(4-Chlorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2457879.png)


![N-(3,4-dichlorophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2457884.png)

![3-[2-(cyclohexen-1-yl)ethyl]-7-(3,5-dimethylpiperidine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2457888.png)
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-[(4-fluorophenyl)methyl]cyclopropyl]methanone;hydrochloride](/img/structure/B2457891.png)

![N-[1-(furan-2-yl)propan-2-yl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2457894.png)
![methyl 3-(8-(2-methoxy-5-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2457895.png)

![2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide](/img/structure/B2457897.png)
![2-Cyano-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-N-methylpyridine-3-sulfonamide](/img/structure/B2457899.png)
